molecular formula C13H12FNO2 B15234295 (3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid

(3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid

Cat. No.: B15234295
M. Wt: 233.24 g/mol
InChI Key: CXHPFIVQKACSEY-LBPRGKRZSA-N
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Description

(3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid is an organic compound that features a naphthalene ring substituted with a fluorine atom and an amino acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid typically involves the introduction of the fluorine atom into the naphthalene ring, followed by the attachment of the amino acid side chain. One common method involves the use of a fluorinating agent such as Selectfluor to introduce the fluorine atom into the naphthalene ring. The amino acid side chain can then be attached through a series of reactions involving amination and protection/deprotection steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of amino acids and peptides. It can also serve as a probe for investigating enzyme-substrate interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. The presence of the fluorine atom can improve the pharmacokinetic properties of the compound, such as its metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the binding affinity and selectivity of the compound for its target, thereby modulating its biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(1-amino-2-cyanovinyl)furazans: These compounds share the amino and fluorine functional groups but differ in their core structures.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorinated naphthalene ring but has a different side chain and functional groups.

Uniqueness

(3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid is unique due to its specific combination of a fluorinated naphthalene ring and an amino acid side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

(3S)-3-amino-3-(4-fluoronaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C13H12FNO2/c14-11-6-5-10(12(15)7-13(16)17)8-3-1-2-4-9(8)11/h1-6,12H,7,15H2,(H,16,17)/t12-/m0/s1

InChI Key

CXHPFIVQKACSEY-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2F)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(CC(=O)O)N

Origin of Product

United States

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